An In-depth Technical Guide to 2-Ethoxy-2-(oxolan-3-yl)acetic acid: Properties, Structure, and Potential Applications
An In-depth Technical Guide to 2-Ethoxy-2-(oxolan-3-yl)acetic acid: Properties, Structure, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethoxy-2-(oxolan-3-yl)acetic acid is a unique organic molecule that incorporates several key functional groups: a carboxylic acid, an ether, and a tetrahydrofuran (oxolane) ring. This combination of features suggests its potential as a versatile building block in medicinal chemistry and materials science. The carboxylic acid moiety provides a handle for amide bond formation and other derivatizations, while the ether linkage and the cyclic tetrahydrofuran structure impart specific conformational constraints and polarity that can be exploited in the design of novel compounds. This guide aims to provide a comprehensive overview of the known chemical properties and structure of 2-Ethoxy-2-(oxolan-3-yl)acetic acid, and to explore its potential applications based on the activities of structurally related compounds.
Chemical Structure and Identifiers
The fundamental structure of 2-Ethoxy-2-(oxolan-3-yl)acetic acid is centered around a chiral carbon atom bonded to an ethoxy group, a carboxylic acid group, and a 3-substituted oxolane ring.
Molecular Structure:
Caption: 2D Chemical Structure of 2-Ethoxy-2-(oxolan-3-yl)acetic acid.
Key Identifiers:
-
IUPAC Name: 2-ethoxy-2-(oxolan-3-yl)acetic acid[1]
-
Synonyms: 2-ethoxy-2-(tetrahydrofuran-3-yl)acetic acid
-
CAS Number: 1551481-37-8[1]
-
Molecular Formula: C8H14O4[2]
-
Molecular Weight: 174.19 g/mol [2]
Physicochemical Properties
| Property | Value | Source |
| Physical Form | Oil | [3] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available | |
| Predicted XlogP | 0.3 | [4] |
The predicted XlogP value suggests that the compound has a relatively balanced hydrophilic-lipophilic character. The presence of the carboxylic acid and ether functionalities would be expected to confer some solubility in polar organic solvents and potentially limited solubility in water.
Spectral Data and Characterization
While specific experimental spectra for 2-Ethoxy-2-(oxolan-3-yl)acetic acid are not published, a theoretical analysis of its structure allows for the prediction of key spectral features that would be essential for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple chiral centers, potentially leading to diastereotopic protons. Key signals would include a triplet and a quartet for the ethoxy group, multiplets for the oxolane ring protons, a signal for the methine proton alpha to the carboxylic acid, and a broad singlet for the acidic proton of the carboxylic acid. The chemical shifts of protons on the oxolane ring would be influenced by the substitution pattern.[1][5][6][7][8]
-
¹³C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear at the downfield end of the spectrum (typically ~170-180 ppm). The carbon atom attached to two oxygen atoms (the acetal-like carbon) would also be significantly downfield.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid. A strong, sharp absorption band around 1700-1725 cm⁻¹ would correspond to the C=O stretching of the carbonyl group. The C-O stretching vibrations of the ether and ester functionalities would be visible in the fingerprint region, typically between 1000-1300 cm⁻¹.[9]
Mass Spectrometry (MS): In mass spectrometry, the molecule would likely exhibit a molecular ion peak [M]+, although it may be weak. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (-17 amu) and the loss of the entire carboxyl group (-45 amu). For ethers, alpha-cleavage is a common fragmentation pathway. High-resolution mass spectrometry would be crucial for confirming the elemental composition.[10][11][12][13]
Synthesis and Experimental Protocols
A specific, validated synthetic protocol for 2-Ethoxy-2-(oxolan-3-yl)acetic acid is not available in peer-reviewed literature. However, a plausible synthetic route can be proposed based on established organic chemistry principles and published syntheses of structurally similar compounds, such as ethoxyacetic acid and substituted tetrahydrofuran derivatives.[14][15]
Proposed Synthetic Pathway:
A potential synthetic approach could involve the reaction of a suitable precursor, such as an α-halo- (or α-hydroxy-) (oxolan-3-yl)acetic acid ester, with an ethoxide source.
Caption: Proposed two-step synthesis of 2-Ethoxy-2-(oxolan-3-yl)acetic acid.
Explanatory Notes on the Proposed Protocol:
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Step 1: Nucleophilic Substitution: The synthesis would likely begin with an ethyl ester of α-bromo-(oxolan-3-yl)acetic acid. This starting material could be subjected to a nucleophilic substitution reaction with sodium ethoxide. The ethoxide ion would displace the bromide, forming the ether linkage. The choice of an ester as the starting material protects the carboxylic acid from unwanted side reactions.
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Step 2: Hydrolysis: The resulting ethyl 2-ethoxy-2-(oxolan-3-yl)acetate would then be hydrolyzed to the final carboxylic acid. This is typically achieved under basic conditions (e.g., using lithium hydroxide or sodium hydroxide in a water/THF mixture) followed by an acidic workup to protonate the carboxylate salt.
Self-Validating System and Experimental Causality:
-
Reaction Monitoring: Each step of this proposed synthesis should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the complete consumption of the starting material before proceeding to the next step or workup.
-
Purification: Purification of the intermediate ester and the final product would likely be achieved by column chromatography on silica gel. The polarity of the eluent would be adjusted based on the polarity of the compound.
-
Characterization: The structure and purity of the final product must be rigorously confirmed by the spectroscopic methods outlined above (¹H NMR, ¹³C NMR, IR, and HRMS).
Potential Applications and Biological Activity
While there is no specific literature on the biological activity of 2-Ethoxy-2-(oxolan-3-yl)acetic acid, the structural motifs present in the molecule are found in a wide range of biologically active compounds. This allows for informed speculation on its potential applications in drug discovery and development.
Tetrahydrofuran Derivatives in Medicinal Chemistry: The tetrahydrofuran (THF) ring is a common scaffold in many natural products and pharmaceuticals.[16] It is considered a "privileged" structure due to its ability to interact with a variety of biological targets. The THF moiety can act as a hydrogen bond acceptor and its conformational flexibility can be advantageous for binding to protein active sites. FDA-approved drugs containing a THF ring are used to treat a range of diseases.[17] For instance, some tetracyclic tetrahydrofuran derivatives have shown potential as broad-spectrum psychotropic agents,[18][19] and others have been investigated as HIV-1 protease inhibitors.[3]
Substituted Acetic Acids as Bioactive Molecules: The acetic acid moiety is another key feature that is prevalent in many classes of drugs. For example, phenoxyacetic acid derivatives have been explored for a wide range of therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents.[20][21] The carboxylic acid group can participate in crucial hydrogen bonding interactions with biological targets and also serves as a key site for metabolic transformations. Other substituted acetic acid derivatives have been investigated for their antimicrobial properties.[22]
Potential as a Scaffold in Drug Discovery: Given the biological relevance of its constituent parts, 2-Ethoxy-2-(oxolan-3-yl)acetic acid could serve as a valuable scaffold for the synthesis of novel therapeutic agents. The carboxylic acid provides a convenient point for the attachment of various pharmacophores through amide bond formation, allowing for the rapid generation of compound libraries for screening against a wide range of biological targets. The stereochemistry of the molecule could also be systematically varied to explore its impact on biological activity.
Safety and Handling
According to available safety data, 2-Ethoxy-2-(oxolan-3-yl)acetic acid is classified with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H336: May cause drowsiness or dizziness.[23]
Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). Work should be conducted in a well-ventilated fume hood.
Conclusion
2-Ethoxy-2-(oxolan-3-yl)acetic acid is a fascinating molecule with the potential for significant applications in synthetic and medicinal chemistry. While there is a notable lack of detailed experimental data in the current scientific literature, its structural features suggest that it could be a valuable building block for the development of novel compounds with interesting biological activities. Further research is warranted to fully characterize its physicochemical properties, develop a robust and validated synthetic protocol, and explore its potential in various therapeutic areas. The information and proposed methodologies presented in this guide are intended to serve as a foundation for future investigations into this promising chemical entity.
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